molecular formula C8H9NO B359558 2-Methylbenzamide CAS No. 527-85-5

2-Methylbenzamide

Cat. No.: B359558
CAS No.: 527-85-5
M. Wt: 135.16g/mol
InChI Key: XXUNIGZDNWWYED-UHFFFAOYSA-N
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Description

2-Methylbenzamide, also known as o-Toluamide, is an organic compound with the molecular formula C₈H₉NO. It is a derivative of benzamide where a methyl group is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzamide can be synthesized through several methods. One common method involves the reaction of 2-methylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows: [ \text{CH}_3\text{C}_6\text{H}_4\text{COOH} + \text{NH}_3 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CONH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic hydrogenation of 2-methylbenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzamide undergoes various chemical reactions, including:

  • Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce 2-methylbenzoic acid and ammonia. [ \text{CH}_3\text{C}_6\text{H}_4\text{CONH}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{COOH} + \text{NH}_3 ]

  • Reduction: It can be reduced to 2-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH₄). [ \text{CH}_3\text{C}_6\text{H}_4\text{CONH}_2 + 4[\text{H}] \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]

  • Substitution: The amide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: 2-Methylbenzoic acid and ammonia.

    Reduction: 2-Methylbenzylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-Methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Methylbenzamide can be compared with other similar compounds such as:

    Benzamide: The parent compound without the methyl substitution.

    3-Methylbenzamide: A positional isomer with the methyl group at the meta position.

    4-Methylbenzamide: A positional isomer with the methyl group at the para position.

Uniqueness: The ortho substitution of the methyl group in this compound can influence its reactivity and physical properties compared to its isomers. This unique positioning can affect the compound’s steric and electronic environment, leading to differences in its chemical behavior and applications.

Properties

IUPAC Name

2-methylbenzamide
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InChI

InChI=1S/C8H9NO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10)
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InChI Key

XXUNIGZDNWWYED-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C(=O)N
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Molecular Formula

C8H9NO
Record name 2-METHYLBENZAMIDE
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DSSTOX Substance ID

DTXSID6025569
Record name 2-Methylbenzamide
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Molecular Weight

135.16 g/mol
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Physical Description

2-methylbenzamide is a white powder. (NTP, 1992), Solid; [Merck Index] Off-white powder; [Sigma-Aldrich MSDS]
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Record name o-Toluamide
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Vapor Pressure

0.000319 [mmHg]
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CAS No.

527-85-5
Record name 2-METHYLBENZAMIDE
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Record name Benzamide, 2-methyl-
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Melting Point

291 to 297 °F (NTP, 1992)
Record name 2-METHYLBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methylbenzamide?

A1: The molecular formula of this compound is C8H9NO, and its molecular weight is 135.16 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound has been characterized using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and GC-MS. [, , , , , , , , , , ] These techniques provide insights into the compound's structure, functional groups, and purity.

Q3: How does this compound exert its protective effect against acute kidney injury?

A3: Research suggests that this compound may protect against lipopolysaccharide-induced acute kidney injury in rats by inhibiting the expression of inflammatory factors like interleukin 6 (IL-6), IL-18, and tumor necrosis factor α (TNF-α). [] This anti-inflammatory action helps prevent renal tissue degradation.

Q4: What is the role of yohimbine in the study on acute kidney injury?

A4: Yohimbine was used to investigate the mechanism of action of this compound. Administration of yohimbine reversed the protective effects of this compound in the rat model, suggesting the involvement of α2-adrenergic receptors in the compound's protective mechanism. []

Q5: How do this compound derivatives interact with voltage-gated sodium channels?

A5: Certain this compound derivatives have been identified as modulators of Nav1.1, a specific subtype of voltage-gated sodium channels. [] Notably, N,N'-(1,3-phenylene)bis(this compound) (3a) was found to increase Nav1.1 channel activity, suggesting potential applications in treating CNS diseases. []

Q6: What is the significance of the N,O-bidentate directing group in a this compound derivative?

A6: The N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide derivative possesses an N,O-bidentate directing group. [] This structural feature makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions, opening avenues for synthesizing diverse compounds. []

Q7: Has this compound demonstrated antimicrobial activity?

A7: A study exploring Mannich bases incorporating the this compound pharmacophore revealed promising antimicrobial action against both Gram-positive and Gram-negative bacteria. [] Further research is necessary to understand the specific mechanisms and potential for therapeutic development.

Q8: Are there any studies exploring the insecticidal potential of this compound derivatives?

A8: Yes, research has investigated isoxazoline derivatives incorporating the this compound moiety for insecticidal activity. Notably, compound G22 (N-(4-acetamidophenyl)-4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzamide) exhibited potent lethality against fall armyworm (Spodoptera frugiperda). []

Q9: How do structural modifications of this compound affect its biological activity?

A9: Studies exploring various this compound derivatives highlight the importance of substituents on the benzene ring and the amide nitrogen in dictating biological activity, including binding affinity, potency, and selectivity for specific targets. [, , , , , , , , , ]

Q10: What synthetic approaches are commonly employed for preparing this compound and its derivatives?

A10: Common synthetic strategies include reacting 2-methylbenzoyl chloride or 2-methylbenzoic acid with amines or anilines. [, ] Researchers have also utilized tricarbonyl(arene)chromium complexes to synthesize axially chiral benzamides. []

Q11: Has the use of this compound as a directing group in C-H functionalization reactions been explored?

A11: Yes, research has demonstrated the utility of this compound as a directing group in copper-catalyzed intramolecular benzylic C-H amination reactions, leading to the formation of isoindolinones. [] This approach offers a valuable tool for constructing complex molecules from readily available starting materials.

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